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molecular formula C12H7ClN2O B8543604 4-Chloro-5-phenylfuro[2,3-d]pyrimidine

4-Chloro-5-phenylfuro[2,3-d]pyrimidine

Cat. No. B8543604
M. Wt: 230.65 g/mol
InChI Key: IXKZXFQULLZVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183246B2

Procedure details

Add 9.5 ml (101.8 mmol) phosphoryl chloride to 1.8 g (approx. 6.8 mmol) 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one at RT and heat the mixture for 1 h under reflux. Cool the resultant black mixture to RT and carefully add dropwise at <10° C. to a well-stirred solution of 70 ml conc. ammonia solution and 50 ml water cooled to 0° C. (pH>9). At the end of addition, heat the black suspension to RT and stir for a further 15 min. Filter off the black solid with suction, resuspend with water three times, filter with suction again, and dry at high vacuum. Dissolve the solid in dichloromethane and column-filter on silica gel (solvent: dichloromethane). 1371 mg (80.6% of theor.) of the target compound is obtained as a yellow solid.
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[C:6]1([C:12]2[C:20]3[C:19](=O)[NH:18][CH:17]=[N:16][C:15]=3[O:14][CH:13]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.N>O>[Cl:3][C:19]1[C:20]2[C:12]([C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=3)=[CH:13][O:14][C:15]=2[N:16]=[CH:17][N:18]=1

Inputs

Step One
Name
Quantity
9.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=COC=2N=CNC(C21)=O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for a further 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat the mixture for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. (pH>9)
ADDITION
Type
ADDITION
Details
At the end of addition
TEMPERATURE
Type
TEMPERATURE
Details
heat the black suspension to RT
FILTRATION
Type
FILTRATION
Details
Filter off the black solid with suction
FILTRATION
Type
FILTRATION
Details
filter with suction again
CUSTOM
Type
CUSTOM
Details
dry at high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the solid in dichloromethane
FILTRATION
Type
FILTRATION
Details
column-filter on silica gel (solvent: dichloromethane)
CUSTOM
Type
CUSTOM
Details
1371 mg (80.6% of theor.) of the target compound is obtained as a yellow solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC=1C2=C(N=CN1)OC=C2C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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